3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride
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Overview
Description
3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an amino group, a carboxylic acid group, and a methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Reduction of a Carboxylic Acid Derivative: The starting material can be a carboxylic acid derivative, which undergoes reduction to form the amino group.
Amination Reaction:
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amino acid with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that involve the use of reactors and controlled conditions to ensure the purity and yield of the final product. The process may include purification steps such as crystallization and filtration to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reactions: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Amine oxides
Reduction: Alcohols
Substitution Reactions: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in biochemical studies to understand enzyme mechanisms or as a probe in molecular biology research.
Medicine: It has potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include enzyme inhibition, receptor binding, or modulation of biochemical processes.
Comparison with Similar Compounds
3-Amino-2-methylphenol
3-amino-N-(2-methylphenyl)propanamide
2-Amino-3-methylphenol
Uniqueness: 3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride is unique due to its specific molecular structure, which includes both an amino group and a carboxylic acid group, making it versatile for various chemical reactions and applications. Its hydrochloride form also enhances its solubility and stability, making it suitable for industrial and pharmaceutical use.
Properties
IUPAC Name |
2-(aminomethyl)-3-(2-methylphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-4-2-3-5-9(8)6-10(7-12)11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXOCNILSQMZDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(CN)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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